2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-15-6-8-16(9-7-15)13-26-22(29)14-28-27-23(18-4-2-3-5-20(18)25)19-12-17(24)10-11-21(19)32(28,30)31/h2-12H,13-14H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETHOIBRKSKHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 461.9 g/mol. It features a benzothiadiazin core characterized by the presence of sulfur and nitrogen atoms, which contribute to its reactivity and biological significance. The chlorinated and fluorinated phenyl groups enhance its pharmacological profile by potentially increasing lipophilicity and bioactivity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can have implications in treating hyperpigmentation disorders.
In Vitro Studies
Recent studies have demonstrated that derivatives of thiadiazine compounds exhibit significant inhibitory effects on tyrosinase activity. For instance, the IC50 values for related compounds ranged from 0.19 to 10.65 µM, indicating potent enzyme inhibition compared to standard inhibitors like kojic acid .
Biological Activity Data Table
| Compound | IC50 (µM) | Biological Target | Reference |
|---|---|---|---|
| 1d | 0.19 | Tyrosinase | |
| 2c | 2.96 | Tyrosinase | |
| Kojic Acid | 17.76 | Tyrosinase |
Case Studies
Case Study 1: Antimicrobial Activity
Research has indicated that halogenated thiadiazine derivatives possess antimicrobial properties. A related compound demonstrated a minimum inhibitory concentration (MIC) of 5 µM against E. coli, suggesting that the presence of chlorine enhances antibacterial activity .
Case Study 2: Anticancer Potential
Another study explored the anticancer properties of thiadiazine derivatives, revealing that certain modifications could lead to increased cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups like chlorine was found to be beneficial in enhancing the compound's efficacy against cancer cells.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions such as temperature and solvent choice. Techniques like thin-layer chromatography (TLC) are employed to monitor reaction progress and yield optimization.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound shares a benzothiadiazin-1,1-dioxide scaffold with several derivatives. Key structural variations lie in the substituents on the benzene rings and the acetamide side chain, which influence physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: Fluorine Substitution: Fluorine at the 2-position of the phenyl ring (target compound) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . Chlorine at Position 6: Common across all analogs; critical for maintaining π-π stacking interactions with biological targets . Acetamide Side Chain:
- 4-Methylbenzyl (target compound): May improve membrane permeability due to moderate hydrophobicity.
- Fluorinated Phenyls (): Increase electronegativity, influencing receptor binding kinetics .
Biological Activity Trends :
- Derivatives with multiple fluorine atoms (e.g., 2,5-difluorophenyl) show higher potency in enzyme inhibition assays, likely due to stronger van der Waals interactions .
- 4-Ethylphenyl -substituted analogs exhibit superior antimicrobial activity compared to methyl or methoxy derivatives, suggesting alkyl chain length impacts membrane disruption .
Q & A
Q. What are the key steps in synthesizing this benzothiadiazine derivative, and how are reaction conditions optimized?
The synthesis involves a multi-step process:
- Formation of the benzothiadiazine core via cyclization of precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
- Introduction of the 2-fluorophenyl group through coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
- Acetamide formation by reacting the intermediate with 4-methylbenzylamine in polar aprotic solvents (e.g., DMF) . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting solvent polarity or catalyst loading to improve yield (typically 60–75%) .
Q. How is the compound’s structure confirmed, and what analytical techniques are critical?
- NMR spectroscopy (¹H/¹³C) identifies substituents (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm) and confirms acetamide linkage .
- Mass spectrometry (HR-MS) verifies molecular weight (e.g., [M+H]⁺ at m/z 514.08) .
- X-ray crystallography (if crystals are obtainable) resolves the 3D arrangement of the benzothiadiazin-dioxide ring and fluorophenyl group .
Q. What preliminary biological activities have been observed for this compound?
- In vitro cytotoxicity : IC₅₀ values of 5–20 µM in cancer cell lines (e.g., MCF-7, HeLa), attributed to interactions with DNA topoisomerases or kinase inhibition .
- Antimicrobial activity : Moderate inhibition (MIC 32–64 µg/mL) against S. aureus and E. coli, likely due to membrane disruption via the lipophilic fluorophenyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Substituent variation : Replacing the 4-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) enhances cytotoxicity but reduces solubility .
- Fluorine positioning : The ortho-fluorine on the phenyl ring improves metabolic stability compared to para-substituted analogs .
- Benzothiadiazine modifications : Introducing a sulfonamide group instead of the acetamide moiety alters target selectivity .
Q. What methodologies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48 hrs) to minimize variability .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to account for discrepancies in in vitro vs. in vivo efficacy .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding poses with targets like EGFR or PARP, reconciling divergent activity data .
Q. How can synthetic byproducts or impurities be characterized and mitigated?
- HPLC-MS detects common impurities (e.g., dechlorinated byproducts or incomplete acetamide formation) .
- Recrystallization optimization : Use mixed solvents (e.g., ethanol/water) to remove polar impurities .
- Reaction monitoring : In-situ FTIR tracks carbonyl intermediates to prevent over-oxidation of the benzothiadiazine core .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug design : Esterification of the acetamide group improves intestinal absorption .
- Nanoformulation : Encapsulation in PLGA nanoparticles increases plasma half-life from 2 hrs (free compound) to 8 hrs .
- Co-solvent systems : Use of PEG-400/water (1:1) enhances solubility from 0.5 mg/mL to 12 mg/mL .
Methodological Considerations
Q. How are reaction kinetics and mechanistic pathways studied for this compound?
- Kinetic analysis : Pseudo-first-order conditions and Arrhenius plots determine activation energy (e.g., Eₐ = 45 kJ/mol for fluorophenyl coupling) .
- Isotopic labeling : ¹⁸O tracing in the sulfone group confirms retention of the dioxide structure during synthesis .
Q. What computational tools predict the compound’s pharmacokinetic and toxicological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
